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Abstract
Urechistachykinin II (UTK II) is a neuropeptide belonging to the tachykinin-related peptide

(TRP) family, originally isolated from the ventral nerve cords of the echiuroid worm, Urechis

unicinctus.[1] Like other invertebrate TRPs, UTK II plays a significant role in regulating

physiological processes, most notably muscle contraction. This technical guide provides a

comprehensive overview of the physiological functions of UTK II, its molecular characteristics,

its receptor signaling pathway, and detailed experimental protocols for its study. Quantitative

data are summarized for comparative analysis, and key pathways and workflows are visualized

to facilitate understanding. This document is intended to serve as a core resource for

researchers in neurobiology, pharmacology, and drug development investigating tachykinin

signaling in invertebrates.

Introduction to Urechistachykinin II and the
Tachykinin-Related Peptide Family
Tachykinins are a widespread family of neuropeptides found in both vertebrates and

invertebrates, characterized by a conserved C-terminal amino acid sequence.[2] Invertebrate

tachykinin-related peptides (TRPs) are distinguished by the consensus C-terminal motif Phe-X-

Gly-Y-Arg-NH2.[3] Urechistachykinin II (UTK II) was one of the first TRPs to be identified in a

non-arthropod invertebrate, the marine worm Urechis unicinctus.[4]
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UTK II is derived from a larger precursor protein that encodes multiple tachykinin-related

peptides.[1] This precursor undergoes post-translational processing by prohormone

convertases, which cleave at specific dibasic amino acid sites to release the mature peptides.

[3][5] The primary physiological role of UTK II and other invertebrate TRPs is the stimulation of

visceral muscle contraction, particularly in the digestive tract.[4]

Molecular Profile of Urechistachykinin II
Property Description Reference

Name Urechistachykinin II (UTK II) [4]

Source Organism
Urechis unicinctus (Fat

innkeeper worm)
[4][6]

Amino Acid Sequence
Ala-Ala-Gly-Met-Gly-Phe-Phe-

Gly-Ala-Arg-NH2
[4]

Molecular Weight 984 Da [6]

C-terminal Motif Phe-Phe-Gly-Ala-Arg-NH2 [4]

Precursor Prepro-urechistachykinin [1]

Physiological Functions and Bioactivity
The most well-documented physiological function of Urechistachykinin II is its potent

myotropic (muscle-contracting) activity. This has been extensively characterized using isolated

invertebrate hindgut preparations, a standard bioassay for tachykinin-related peptides.

Myotropic Activity
UTK II and its related peptides (Uru-TKs) elicit strong contractile responses in the hindgut of

the cockroach, Periplaneta americana.[4] While a specific EC50 value for UTK II on the

cockroach hindgut is not readily available in the literature, related tachykinin-related peptides

from the cockroach Leucophaea maderae (LemTRPs) have been shown to have a stimulus

threshold concentration of 2.5 x 10-10 M and an EC50 of approximately 10-9 M for hindgut

contraction. Given that Uru-TKs are described as having potent activity, it is reasonable to infer

a similar potency for UTK II.[7]
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Table 1: Quantitative Bioactivity of Tachykinin-Related Peptides on Cockroach Hindgut

Peptide Family Preparation Bioassay
Potency
(EC50)

Reference

LemTRPs

Isolated hindgut

of Leucophaea

maderae

Muscle

Contraction
~1 x 10-9 M [7]

Urechistachykinin Receptor and Signaling Pathway
Urechistachykinin II exerts its physiological effects by binding to a specific G-protein coupled

receptor (GPCR), known as the Urechistachykinin receptor (UTKR).

Receptor Characterization
The UTKR was identified and characterized through its heterologous expression in Xenopus

laevis oocytes.[3] This system allows for the functional analysis of the receptor in a controlled

environment.

Signaling Cascade
Activation of the UTKR by UTK II initiates a downstream signaling cascade that results in an

increase in intracellular calcium concentration. This strongly suggests that the UTKR couples to

a Gq/11-type G-protein.[8][9][10][11] The proposed signaling pathway is as follows:

Ligand Binding: UTK II binds to the extracellular domain of the UTKR.

G-Protein Activation: The receptor undergoes a conformational change, leading to the

activation of the heterotrimeric Gq/11 protein. The α-subunit of Gq/11 exchanges GDP for

GTP and dissociates from the βγ-subunits.

Phospholipase C Activation: The activated Gαq/11 subunit stimulates the membrane-bound

enzyme Phospholipase C (PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors

on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

Cellular Response: The rise in intracellular Ca2+ concentration leads to the activation of

various downstream effectors, ultimately resulting in muscle contraction.

Urechistachykinin II UTKR (GPCR) Gq/11 Proteinactivates Phospholipase C (PLC)activates PIP2cleaves

IP3

DAG

Endoplasmic Reticulumbinds to receptor on Ca²⁺ Release Muscle Contractiontriggers

Click to download full resolution via product page

Figure 1. Urechistachykinin II Signaling Pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

physiological function of Urechistachykinin II.

Protocol for Cockroach Hindgut Muscle Contraction
Bioassay
This protocol describes a standard method for assessing the myotropic activity of UTK II on an

isolated cockroach hindgut.

Materials:

Adult cockroaches (Periplaneta americana)

Dissecting scissors, forceps, and pins

Sylgard-lined petri dish

Physiological saline (e.g., Pringle's saline: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.2

mM NaHCO3, pH 7.2)
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Organ bath with aeration

Isotonic force transducer

Data acquisition system

Urechistachykinin II (synthetic)

Pipettes and tips

Procedure:

Dissection:

1. Anesthetize an adult cockroach by chilling on ice.

2. Decapitate the cockroach and make a dorsal incision along the abdomen.

3. Carefully remove the digestive tract and place it in a petri dish containing chilled

physiological saline.

4. Isolate the hindgut, removing the malpighian tubules and any adhering fat tissue.

Organ Bath Setup:

1. Tie one end of the hindgut to a fixed hook at the bottom of the organ bath chamber.

2. Tie the other end to an isotonic force transducer.

3. Fill the organ bath with physiological saline and maintain a constant temperature (e.g.,

28°C) and continuous aeration.

4. Allow the preparation to equilibrate for at least 30 minutes, with periodic washing, until a

stable baseline of spontaneous contractions is achieved.

Data Acquisition:

1. Record the baseline spontaneous contractions for 5-10 minutes.
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2. Add UTK II to the organ bath in a cumulative manner, starting with a low concentration

(e.g., 10-11 M) and increasing the concentration stepwise after the response to the

previous concentration has stabilized.

3. Record the contractile response at each concentration.

Data Analysis:

1. Measure the amplitude and/or frequency of contractions at each UTK II concentration.

2. Normalize the responses to the maximum response observed.

3. Plot the normalized response against the logarithm of the UTK II concentration to generate

a dose-response curve.

4. Calculate the EC50 value from the dose-response curve.
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Figure 2. Cockroach Hindgut Bioassay Workflow.
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Protocol for Heterologous Expression of UTKR in
Xenopus Oocytes and Calcium Imaging
This protocol outlines the expression of the Urechistachykinin receptor in Xenopus oocytes and

the subsequent measurement of intracellular calcium changes upon ligand stimulation using a

fluorescent indicator.[12][13][14]

Materials:

Mature female Xenopus laevis

Collagenase solution

Oocyte culture medium (e.g., ND96)

cRNA encoding the Urechistachykinin receptor (UTKR)

Microinjection setup

Fluo-4 AM calcium indicator

Pluronic F-127

Fluorescence microscope or plate reader with appropriate filters

Urechistachykinin II (synthetic)

Procedure:

Oocyte Preparation:

1. Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis.

2. Treat the ovarian tissue with collagenase to defolliculate the oocytes.

3. Manually select stage V-VI oocytes and store them in oocyte culture medium.

cRNA Injection:
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1. Inject each oocyte with approximately 50 nl of UTKR cRNA solution (e.g., 1 ng/nl).

2. Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.

Calcium Indicator Loading:

1. Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) in oocyte culture medium containing a

small amount of Pluronic F-127 to aid in dye solubilization.[15]

2. Incubate the oocytes in the Fluo-4 AM loading solution for 30-60 minutes at room

temperature in the dark.

3. Wash the oocytes several times with fresh culture medium to remove extracellular dye.

Calcium Imaging:

1. Place the loaded oocytes in a recording chamber on the stage of a fluorescence

microscope or in a microplate.

2. Perfuse the oocytes with oocyte culture medium and record the baseline fluorescence.

3. Apply UTK II to the oocytes via the perfusion system.

4. Record the change in fluorescence intensity over time. An increase in fluorescence

indicates a rise in intracellular calcium.

Data Analysis:

1. Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline

fluorescence from the peak fluorescence.

2. Normalize the response (ΔF/F0, where F0 is the baseline fluorescence).

3. Perform dose-response experiments to determine the EC50 of UTK II for the UTKR.

Protocol for MALDI-TOF Mass Spectrometry Analysis of
Urechistachykinins
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This protocol provides a general workflow for the identification of Urechistachykinin II and

related peptides from invertebrate nerve tissue using Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[7][16][17][18]

Materials:

Urechis unicinctus ventral nerve cords

Homogenizer

Acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water)

Centrifuge

Solid-phase extraction (SPE) C18 cartridges

MALDI target plate

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50%

acetonitrile/0.1% trifluoroacetic acid)

MALDI-TOF mass spectrometer

Procedure:

Peptide Extraction:

1. Dissect ventral nerve cords from Urechis unicinctus and immediately freeze them in liquid

nitrogen.

2. Homogenize the frozen tissue in acidic extraction buffer.

3. Centrifuge the homogenate to pellet cellular debris.

4. Collect the supernatant containing the peptides.

Sample Cleanup:

1. Desalt and concentrate the peptide extract using a C18 SPE cartridge.
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2. Elute the peptides with a high organic solvent solution (e.g., 70% acetonitrile/0.1%

trifluoroacetic acid).

3. Dry the eluted sample in a vacuum centrifuge.

MALDI Sample Preparation:

1. Reconstitute the dried peptide extract in a small volume of 0.1% trifluoroacetic acid.

2. Spot a small aliquot (e.g., 1 µl) of the peptide solution onto the MALDI target plate and

allow it to air dry.

3. Overlay the dried sample spot with 1 µl of the MALDI matrix solution and allow it to co-

crystallize.[19]

Mass Spectrometry Analysis:

1. Load the target plate into the MALDI-TOF mass spectrometer.

2. Acquire mass spectra in the appropriate mass range for Urechistachykinins (e.g., 500-

2000 Da).

3. Compare the observed masses to the theoretical mass of Urechistachykinin II (984 Da)

and other potential Uru-TKs.

4. Perform tandem mass spectrometry (MS/MS) on the ion of interest to confirm its amino

acid sequence.
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Figure 3. MALDI-TOF Analysis Workflow.

Structure-Activity Relationships
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The biological activity of Urechistachykinin II and other tachykinin-related peptides is highly

dependent on their amino acid sequence, particularly the C-terminal region. Studies on various

tachykinin analogs have revealed key structural features necessary for receptor binding and

activation.[2][20][21][22]

C-terminal Amidation: The C-terminal arginine amide is crucial for the activity of invertebrate

TRPs on their cognate receptors.

Conserved Phenylalanine: The phenylalanine residue at position -5 from the C-terminus is

highly conserved and essential for activity.

Hydrophobic Core: The hydrophobic residues within the C-terminal region contribute

significantly to receptor binding affinity.

Conclusion and Future Directions
Urechistachykinin II is a key member of the invertebrate tachykinin-related peptide family,

with a primary role in neuromuscular regulation. Its potent myotropic activity, mediated through

a Gq/11-coupled GPCR, highlights the conserved nature of tachykinin signaling across diverse

invertebrate phyla. The detailed protocols provided in this guide offer a robust framework for

the further investigation of UTK II and its receptor.

Future research should focus on:

Determining the precise EC50 value of UTK II on various invertebrate muscle preparations to

provide a more complete quantitative profile.

Identifying the specific prohormone convertases responsible for processing the

Urechistachykinin precursor in Urechis unicinctus.

Exploring the potential physiological roles of UTK II beyond muscle contraction, such as in

neurotransmission and development.

Developing selective agonists and antagonists for the Urechistachykinin receptor to further

probe its function and for potential applications in pest control or aquaculture.
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This in-depth guide serves as a foundational resource to stimulate and support these future

research endeavors, ultimately leading to a more comprehensive understanding of tachykinin

signaling in invertebrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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